molecular formula C17H18N4O2 B10796376 2-({2-[(3-Methoxyphenyl)amino]quinazolin-4-yl}amino)ethanol

2-({2-[(3-Methoxyphenyl)amino]quinazolin-4-yl}amino)ethanol

Cat. No.: B10796376
M. Wt: 310.35 g/mol
InChI Key: HPFVQAYLQOSFOL-UHFFFAOYSA-N
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Description

2-({2-[(3-Methoxyphenyl)amino]quinazolin-4-yl}amino)ethanol is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(3-Methoxyphenyl)amino]quinazolin-4-yl}amino)ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzoic acid derivatives with appropriate acid chlorides to form substituted anthranilates, which are then cyclized to form benzoxazinones. These intermediates are further reacted with ammonia or amines to yield the desired quinazoline derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis can be employed to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-({2-[(3-Methoxyphenyl)amino]quinazolin-4-yl}amino)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions include various substituted quinazolines, dihydroquinazolines, and quinazoline N-oxides, each with distinct chemical and biological properties .

Mechanism of Action

The mechanism of action of 2-({2-[(3-Methoxyphenyl)amino]quinazolin-4-yl}amino)ethanol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives such as:

Uniqueness

What sets 2-({2-[(3-Methoxyphenyl)amino]quinazolin-4-yl}amino)ethanol apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxyphenyl group and ethanolamine moiety contribute to its distinct reactivity and potential therapeutic applications .

Properties

Molecular Formula

C17H18N4O2

Molecular Weight

310.35 g/mol

IUPAC Name

2-[[2-(3-methoxyanilino)quinazolin-4-yl]amino]ethanol

InChI

InChI=1S/C17H18N4O2/c1-23-13-6-4-5-12(11-13)19-17-20-15-8-3-2-7-14(15)16(21-17)18-9-10-22/h2-8,11,22H,9-10H2,1H3,(H2,18,19,20,21)

InChI Key

HPFVQAYLQOSFOL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC3=CC=CC=C3C(=N2)NCCO

Origin of Product

United States

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